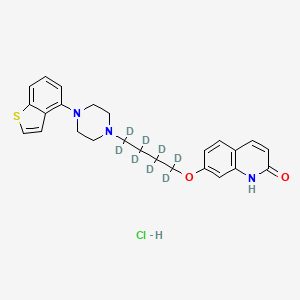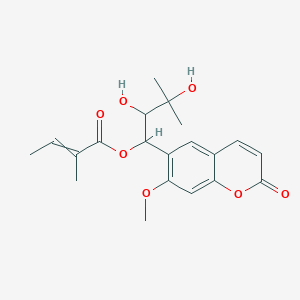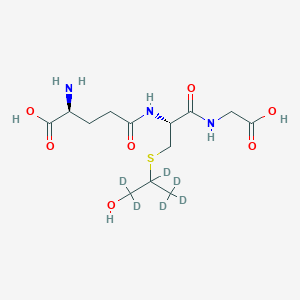
S-(1-Methyl-2-hydroxyethyl)glutathione-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1-Methyl-2-hydroxyethyl)glutathione-d6: is a deuterated derivative of S-(1-Methyl-2-hydroxyethyl)glutathione. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C13H17D6N3O7S, and it has a molecular weight of 371.44 .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for S-(1-Methyl-2-hydroxyethyl)glutathione-d6 are also not well-documented. Typically, such compounds are produced in specialized laboratories with the capability to handle isotopic labeling and purification processes. The production would involve stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
化学反应分析
Types of Reactions
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
科学研究应用
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is primarily used in proteomics research. Its applications include:
Chemistry: Used as a standard or reference compound in mass spectrometry to study the behavior of glutathione derivatives.
Biology: Employed in studies of cellular redox states and oxidative stress.
Medicine: Investigated for its potential role in detoxification processes and as a biomarker for certain diseases.
Industry: Utilized in the development of pharmaceuticals and other biochemical products.
作用机制
The mechanism of action of S-(1-Methyl-2-hydroxyethyl)glutathione-d6 involves its interaction with cellular thiol groups. It can act as an antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include glutathione-dependent enzymes and redox signaling pathways.
相似化合物的比较
Similar Compounds
S-(1-Methyl-2-hydroxyethyl)glutathione: The non-deuterated parent compound.
Glutathione: A tripeptide involved in cellular detoxification.
N-Acetylcysteine: A precursor to glutathione with antioxidant properties.
Uniqueness
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts, providing valuable insights into metabolic pathways and reaction mechanisms.
属性
分子式 |
C13H23N3O7S |
|---|---|
分子量 |
371.44 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |
InChI 键 |
QFCICQXODPSLQK-DWEFYRJXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
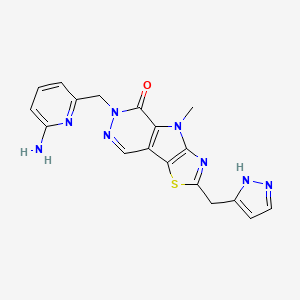
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
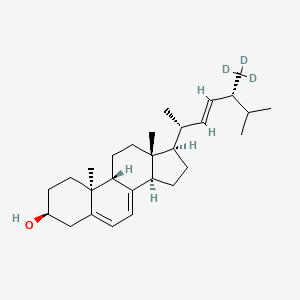
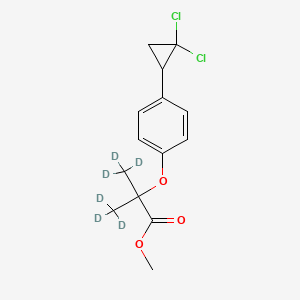
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)


![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)

